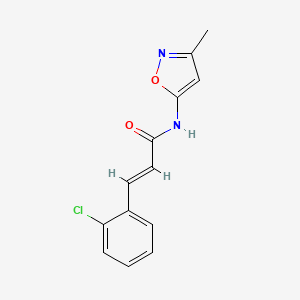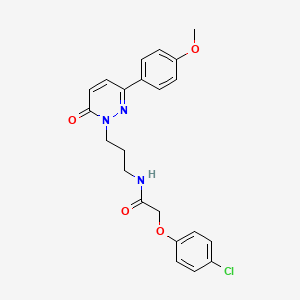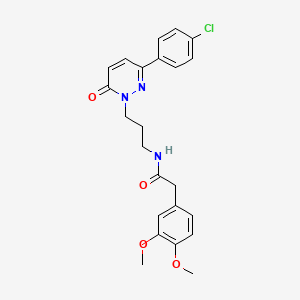
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of acrylamide derivatives and possesses a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide involves the inhibition of specific enzymes involved in various disease processes. For example, in cancer cells, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide inhibits the enzyme lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression. In Alzheimer's disease, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide inhibits the enzyme beta-secretase 1 (BACE1), which is involved in the production of amyloid-beta plaques. In epilepsy, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide inhibits the enzyme histone deacetylase 2 (HDAC2), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been shown to reduce amyloid-beta plaque accumulation and improve cognitive function. In epilepsy research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been found to reduce seizure activity and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has several advantages for lab experiments, including its high potency and specificity for the target enzyme, which allows for precise control of the experimental conditions. However, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide also has some limitations, including its complex synthesis process and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide, including:
1. Further optimization of the synthesis process to improve yield and reduce cost.
2. Development of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide analogs with improved potency and selectivity for the target enzyme.
3. Evaluation of the safety and efficacy of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide in clinical trials for various diseases.
4. Investigation of the potential use of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide in combination with other drugs for synergistic effects.
5. Study of the mechanism of action of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide in more detail to better understand its therapeutic potential.
In conclusion, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide is a promising chemical compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In Alzheimer's disease research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been found to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In epilepsy research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been shown to reduce seizures in animal models.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-8-13(18-16-9)15-12(17)7-6-10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,17)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCOKUKAOUNVOE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)NC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397753.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3397766.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3397780.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B3397787.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B3397793.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397795.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3397803.png)

![methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B3397806.png)
![N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-methoxybenzamide](/img/structure/B3397818.png)



![2-((3-chloro-4-methylphenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B3397859.png)